

An In-depth Technical Guide to 5-Fluorosalicylaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Fluorosalicylaldehyde**

Cat. No.: **B1225495**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorosalicylaldehyde is a fluorinated aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique electronic properties, conferred by the fluorine substituent, make it a valuable precursor in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the physical and chemical properties of **5-Fluorosalicylaldehyde**, detailed experimental protocols for its synthesis and analysis, and insights into its applications, particularly in the realm of medicinal chemistry and material science.

Physical and Chemical Properties

5-Fluorosalicylaldehyde is a white to yellow or orange crystalline powder.^[1] The presence of the fluorine atom at the 5-position of the benzene ring significantly influences the molecule's reactivity and biological activity.^[2]

Quantitative Data

The key physical and chemical properties of **5-Fluorosalicylaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	5-fluoro-2-hydroxybenzaldehyde	[3]
Synonyms	5-Fluoro-2-hydroxybenzaldehyde, F-SA compound	[3][4]
CAS Number	347-54-6	
Molecular Formula	C ₇ H ₅ FO ₂	[4]
Molecular Weight	140.11 g/mol	[3][4]
Appearance	White to orange to green powder to crystal	[1]
Melting Point	82-86 °C	[1]
Boiling Point	56 °C at 1 mmHg	[5]
Solubility	Soluble in methanol.	[6]
InChI Key	FDUBQNUDZOGOFE-UHFFFAOYSA-N	
SMILES	C1=CC(=C(C=C1F)C=O)O	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **5-Fluorosalicylaldehyde**.

NMR Spectroscopy

- ¹H-NMR (DMSO-d₆, 600 MHz): δ 13.23 (s, 1H, -OH), 11.92 (d, J = 4.8 Hz, 1H, -CHO), 8.08 (d, J = 6.7 Hz, 1H, Ar-H), 4.36 (s, 2H, Ar-H).[7]
- ¹³C-NMR (DMSO-d₆, 151 MHz): δ 169.28, 157.54, 149.66, 138.55, 130.64, 48.63.[7]

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of **5-Fluorosalicylaldehyde**. The mass spectrum would show a molecular ion peak corresponding to its molecular weight.[3]

Experimental Protocols

Synthesis of 5-Fluorosalicylaldehyde

A representative synthesis method is the improved Duff formylation of 4-fluorophenol.[5]

Materials:

- 4-fluorophenol
- Hexamethylenetetramine (HMT)
- Acetic acid
- Acetic anhydride
- Paraformaldehyde
- Sulfuric acid
- Ethyl acetate

Procedure:

- To a 250 ml three-necked bottle equipped with a stirrer and reflux device, add 4-fluorophenol (9.50g, 0.085mol), hexamethylenetetramine (20.5g, 0.15mol), acetic acid (30ml), and acetic anhydride (15ml).[5]
- Stir the mixture for 1 hour and then heat to 110 °C.[5]
- Add paraformaldehyde (2.55g, 0.085mol) and heat the reaction mixture to 130-140 °C for 3 hours.[5]
- Cool the mixture to 105 °C and add a mixture of water (100ml) and sulfuric acid (16ml).[5]

- Reflux for 30 minutes, then cool and perform steam distillation for 30 minutes.[5]
- Extract the distillate with ethyl acetate (4 x 100ml).[5]
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
- Purify the crude product by silica gel column chromatography to obtain **5-Fluorosalicylaldehyde**.[5]

General Protocol for NMR Spectroscopic Analysis

Sample Preparation:

- Accurately weigh 5-25 mg of **5-Fluorosalicylaldehyde** for ^1H NMR or 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field.
- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard procedures.

General Protocol for GC-MS Analysis

Sample Preparation:

- Prepare a stock solution of **5-Fluorosalicylaldehyde** in a suitable solvent (e.g., acetone).
- Create a series of calibration solutions by diluting the stock solution.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms).[8]
- Carrier Gas: Helium.
- Injector: Split/splitless injector.
- Mass Spectrometer: Capable of electron ionization (EI).
- Temperature Program: An appropriate temperature gradient to ensure good separation.

Analysis:

- Inject a known volume of the sample solution into the GC.
- Acquire the mass spectrum of the eluting peak corresponding to **5-Fluorosalicylaldehyde**.

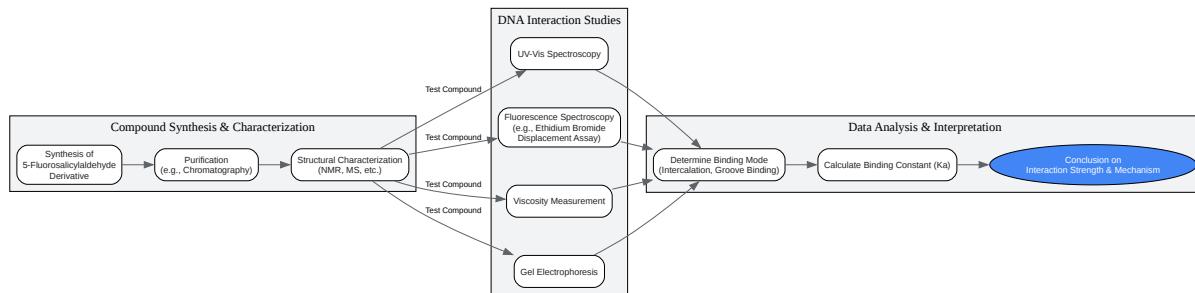
Applications in Research and Drug Development

5-Fluorosalicylaldehyde is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials.[2]

- Pharmaceutical Synthesis: It is used in the preparation of novel therapeutic agents, including those with potential anti-cancer and anti-inflammatory properties.[2] The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.
- Fluorescent Probes: The inherent fluorescence of some of its derivatives allows for their use in developing probes for biological imaging.[2]
- Material Science: It is employed to modify polymers, enhancing their thermal stability and chemical resistance.[2]
- Coordination Chemistry: **5-Fluorosalicylaldehyde** is a ligand used in the synthesis of metal complexes. These complexes have been studied for their interesting biological activities, including their ability to interact with DNA and serum albumins.[9]

Safety and Handling

5-Fluorosalicylaldehyde is classified as a hazardous substance.[3]

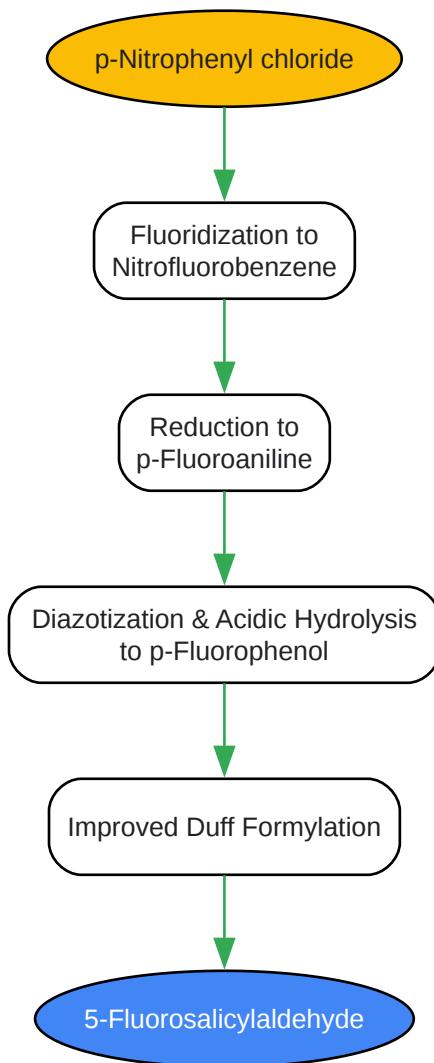

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[3\]](#)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle **5-Fluorosalicylaldehyde** in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Mandatory Visualizations

Experimental Workflow for Studying Small Molecule-DNA Interaction

The following diagram illustrates a general workflow for investigating the interaction of a small molecule, such as a derivative of **5-Fluorosalicylaldehyde**, with DNA.



[Click to download full resolution via product page](#)

A general experimental workflow for studying the interaction of a small molecule with DNA.

Logical Relationship in Synthesis

The following diagram illustrates the logical progression of the synthesis of **5-Fluorosalicylaldehyde** from p-nitrophenyl chloride as described in a patent.[5]

[Click to download full resolution via product page](#)

Logical steps for the synthesis of **5-Fluorosalicylaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. mdpi.com [mdpi.com]

- 3. 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 5-Fluorosalicylaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. CN102557902A - Preparation method for 5-fluorosalicylaldehyde - Google Patents
[patents.google.com]
- 6. bocsci.com [bocsci.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Fluorosalicylaldehyde: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1225495#5-fluorosalicylaldehyde-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com